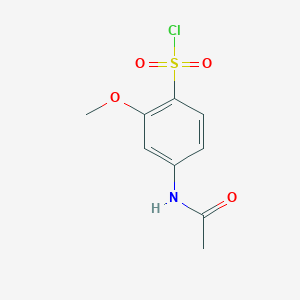

4-Acetamido-2-methoxybenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamido-2-methoxybenzenesulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is related to the compounds synthesized in the provided studies, which include intermediates for anthelmintic drugs, dye intermediates, and molecules with potential hydrogen bonding studies .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple aromatic amines and proceeding through acetylation, nitration, and sulfonylation reactions. For instance, in the synthesis of an anthelmintic intermediate, 4-aminophenol is acetylated, nitrated, and then reacted with p-fluorobenzenesulfonyl chloride to yield a nitrobenzene derivative . Similarly, 4-acetamido-benzenesulfonyl chloride could be synthesized through acetylation of an appropriate amine followed by sulfonylation with chlorosulfonic acid or a related reagent.

Molecular Structure Analysis

The molecular structure of compounds related to 4-acetamido-2-methoxybenzenesulfonyl chloride often features aromatic rings with substituents that can engage in intramolecular interactions, such as hydrogen bonding. For example, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide has a V-shaped conformation with a dihedral angle between the benzene rings, and intramolecular hydrogen bonding contributes to its stability . This suggests that 4-acetamido-2-methoxybenzenesulfonyl chloride may also exhibit a specific conformation due to similar intramolecular forces.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-acetamido-2-methoxybenzenesulfonyl chloride typically include condensation reactions with amines, as seen in the synthesis of dye intermediates and other sulfonyl amides . These reactions are sensitive to reaction conditions such as temperature, pH, and molar ratios of reactants, which can significantly affect the yield of the desired product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-acetamido-2-methoxybenzenesulfonyl chloride are not detailed in the provided papers, related compounds exhibit properties that can be inferred for this compound. For example, the solubility in organic solvents, melting points, and stability can be affected by the presence of acetamido and methoxy groups. The characterization of these compounds is typically performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, which provide information on the functional groups and molecular structure .

Applications De Recherche Scientifique

Enzyme Inhibition and Molecular Docking Studies

- Synthesis and Enzyme Inhibitory Activities : 4-Acetamido-2-methoxybenzenesulfonyl chloride was used in the synthesis of new 1,2,4-triazole analogues. These compounds demonstrated inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are relevant in biological and pharmacological research. Molecular docking studies provided insights into the binding modes of these compounds against the enzymes (Virk et al., 2018).

Synthesis of Dye Intermediates

- Dye Intermediates Involving Sulfonamide : This chemical was involved in the preparation of intermediates for dyes. Specifically, 3-Methyl-4-acetaminobenzenesulfonyl chloride, prepared from o-methylaniline and then reacting with chlorosulfonic acid, was used to synthesize dye intermediates containing a sulfonamide linking group (Bo, 2007).

Molecular Structure and Spectroscopic Studies

- Vibrational Spectroscopic Studies : The compound and its derivatives, relevant in many biologically active compounds, were extensively studied using spectroscopic methods. This involved analyzing the molecular geometry, orbital energies, and non-linear optical activity, providing valuable insights into their chemical properties (Nagarajan & Krishnakumar, 2018).

Therapeutic Potential in Alzheimer’s Disease

- Synthesis of Sulfonamides as Therapeutic Agents : New series of sulfonamides derived from 4-methoxyphenethylamine were synthesized using 4-acetamido-2-methoxybenzenesulfonyl chloride. These compounds showed potential as therapeutic agents for Alzheimer’s disease, with certain derivatives demonstrating significant inhibitory activity against enzymes like acetylcholinesterase (Abbasi et al., 2018).

Catalysis and Chemical Reactions

- Catalytic Systems for Synthesis : In a study, stannous chloride and alkanethiol were used to synthesize N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides via nucleophilic substitution, where 4-methoxybenzenesulfonyl chloride played a crucial role in the reaction process. This highlighted its utility in catalytic synthesis of complex organic compounds (Kouakou et al., 2015).

Propriétés

IUPAC Name |

4-acetamido-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-9(16(10,13)14)8(5-7)15-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPIGZCIFTWOAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570166 |

Source

|

| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-methoxybenzenesulfonyl chloride | |

CAS RN |

16781-12-7 |

Source

|

| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)

![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)